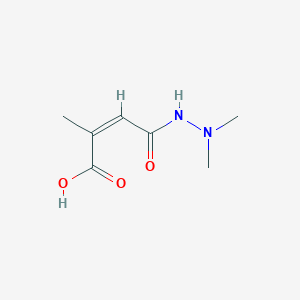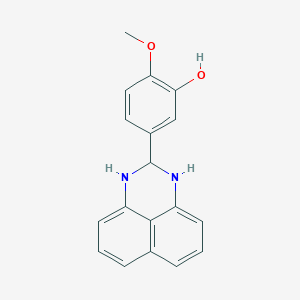
2-phenoxy-N-(1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(1-phenylethyl)butanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. It is a synthetic compound that is commonly used to inhibit proteases in vitro and in vivo. The compound is highly stable and has a long half-life, which makes it an ideal choice for laboratory experiments.
Mécanisme D'action
2-phenoxy-N-(1-phenylethyl)butanamide works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from functioning properly. The compound is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
2-phenoxy-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, which makes it a useful tool for studying these processes. 2-phenoxy-N-(1-phenylethyl)butanamide has also been shown to inhibit the complement system, which is involved in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-(1-phenylethyl)butanamide has a number of advantages for laboratory experiments. It is highly stable and has a long half-life, which makes it an ideal choice for long-term experiments. The compound is also highly soluble in water, which makes it easy to use in a variety of experimental setups.
One limitation of 2-phenoxy-N-(1-phenylethyl)butanamide is that it is highly specific for serine proteases and does not inhibit other types of proteases. This can limit its usefulness in certain experimental setups. Additionally, the compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research involving 2-phenoxy-N-(1-phenylethyl)butanamide. One area of interest is the development of new protease inhibitors that are more specific and effective than 2-phenoxy-N-(1-phenylethyl)butanamide. Another area of interest is the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the study of immune responses and inflammation. Finally, there is interest in the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 2-phenoxy-N-(1-phenylethyl)butanamide is a highly useful compound for scientific research applications. It is a stable, highly soluble protease inhibitor that has a number of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying a variety of biological processes. Future research will undoubtedly continue to explore the potential of 2-phenoxy-N-(1-phenylethyl)butanamide in a variety of experimental setups.
Méthodes De Synthèse
2-phenoxy-N-(1-phenylethyl)butanamide is synthesized by reacting 2-phenoxyethanol with N-(1-phenylethyl)butyramide in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
2-phenoxy-N-(1-phenylethyl)butanamide is used in a wide range of scientific research applications. It is commonly used to study the role of proteases in various biological processes. The compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and plasmin. 2-phenoxy-N-(1-phenylethyl)butanamide is also used in the study of blood coagulation, fibrinolysis, and the complement system.
Propriétés
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-phenylethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)